molecular formula C13H16ClNO8 B13128727 (R)-2-chlorophenylglycinemethylesterL-tartratesalt

(R)-2-chlorophenylglycinemethylesterL-tartratesalt

Cat. No.: B13128727
M. Wt: 349.72 g/mol
InChI Key: FVKGOSHITUHKGR-HQWYAZORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-chlorophenylglycinemethylesterL-tartratesalt is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a glycine moiety, and a methyl ester, combined with L-tartrate as a salt. Its unique structure makes it an interesting subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-chlorophenylglycinemethylesterL-tartratesalt typically involves several steps. One common method starts with the chlorination of phenylglycine to introduce the chlorine atom into the phenyl ring. This is followed by esterification to form the methyl ester. The final step involves the formation of the L-tartrate salt through a reaction with L-tartaric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-chlorophenylglycinemethylesterL-tartratesalt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, ®-2-chlorophenylglycinemethylesterL-tartratesalt is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.

Medicine

In medicine, ®-2-chlorophenylglycinemethylesterL-tartratesalt has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific diseases, particularly those involving enzyme modulation.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-2-chlorophenylglycinemethylesterL-tartratesalt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-chlorophenylglycine: Lacks the methyl ester and L-tartrate components.

    Phenylglycinemethylester: Does not have the chlorine atom in the phenyl ring.

    GlycinemethylesterL-tartratesalt: Missing the chlorophenyl group.

Uniqueness

®-2-chlorophenylglycinemethylesterL-tartratesalt is unique due to its combination of a chlorophenyl group, glycine moiety, methyl ester, and L-tartrate salt. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C13H16ClNO8

Molecular Weight

349.72 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (2R)-2-amino-2-(2-chlorophenyl)acetate

InChI

InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m11/s1

InChI Key

FVKGOSHITUHKGR-HQWYAZORSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1Cl)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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